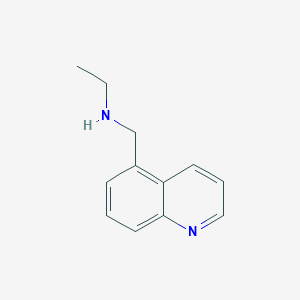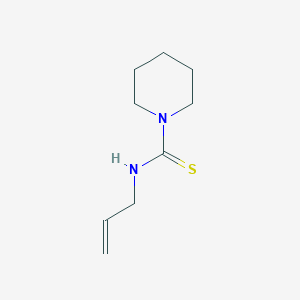![molecular formula C14H18N4O B7457352 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential as a research tool in the field of neuroscience. CPCA is a selective antagonist for the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system.
作用机制
The adenosine A2A receptor is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. Activation of the adenosine A2A receptor leads to the activation of adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide selectively blocks the adenosine A2A receptor, preventing the activation of adenylyl cyclase and the subsequent increase in cAMP production.
Biochemical and Physiological Effects:
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has been shown to increase locomotor activity, reduce anxiety-like behavior, and improve memory performance. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. However, the exact mechanisms underlying these effects are still being investigated.
实验室实验的优点和局限性
One of the main advantages of using N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide as a research tool is its selectivity for the adenosine A2A receptor. This allows researchers to selectively block the activity of this receptor without affecting other receptors or signaling pathways. However, one limitation of using N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide is its relatively low potency compared to other adenosine A2A receptor antagonists. This can make it more difficult to achieve complete blockade of the receptor, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide. One area of research is the investigation of the role of the adenosine A2A receptor in neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide and other adenosine A2A receptor antagonists may have therapeutic potential in these conditions. Another area of research is the development of more potent and selective adenosine A2A receptor antagonists, which may improve the usefulness of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide as a research tool. Finally, the investigation of the biochemical and physiological effects of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide in different animal models may provide insights into the mechanisms underlying its effects and its potential as a therapeutic agent.
合成方法
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide involves several steps, including the reaction of 1,3-dimethyl-5-aminopyrazole with 2-bromo-4-methoxypyridine, followed by the reaction of the resulting compound with cyclopentanecarboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity of the final product is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
科学研究应用
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has been used extensively as a research tool in the field of neuroscience. The adenosine A2A receptor is involved in a variety of physiological processes, including sleep regulation, pain perception, and motor control. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has been shown to selectively block the adenosine A2A receptor, making it a useful tool for studying the role of this receptor in these processes. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has also been used to investigate the potential therapeutic applications of adenosine A2A receptor antagonists in the treatment of Parkinson's disease and other neurological disorders.
属性
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-12-7-11(8-15-13(12)18(2)17-9)16-14(19)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAQBABSXMEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)
![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)



![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
